![molecular formula C23H20N2O6 B12397734 ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process may start with the preparation of the furo[3,4-c]pyridine core, followed by the introduction of the pyrrole and benzoate groups. Key steps may include:
Formation of the furo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrole group: This step may involve condensation reactions with suitable aldehydes or ketones.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups in the furo[3,4-c]pyridine core can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester or amide derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate can be compared with similar compounds such as:
Ethyl 4-[2-(hydroxymethyl)-5-(methyl)pyrrol-1-yl]benzoate: Lacks the furo[3,4-c]pyridine core.
Mthis compound: Has a methyl ester instead of an ethyl ester.
This compound: Contains different substituents on the pyrrole ring.
Propiedades
Fórmula molecular |
C23H20N2O6 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C23H20N2O6/c1-3-30-22(28)14-4-6-15(7-5-14)25-16(8-9-17(25)12-26)11-19-18-10-13(2)24-21(27)20(18)23(29)31-19/h4-11,26H,3,12H2,1-2H3,(H,24,27)/b19-11- |
Clave InChI |
XUAROXLBJZMRIJ-ODLFYWEKSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2/C=C\3/C4=C(C(=O)NC(=C4)C)C(=O)O3)CO |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C=C3C4=C(C(=O)NC(=C4)C)C(=O)O3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


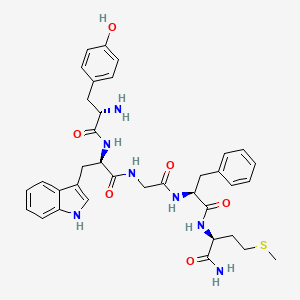
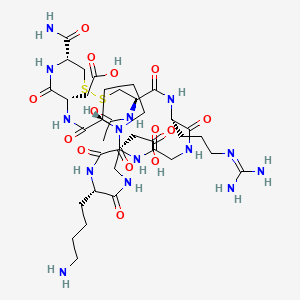
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)
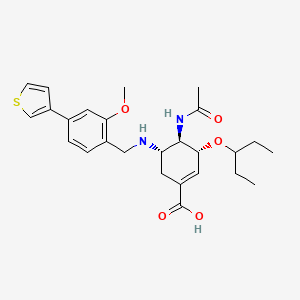
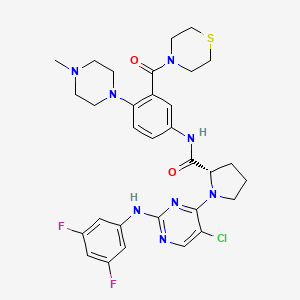



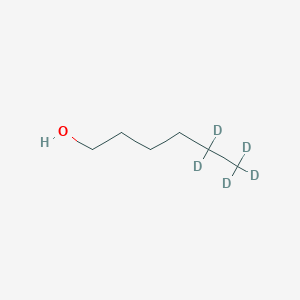
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)




